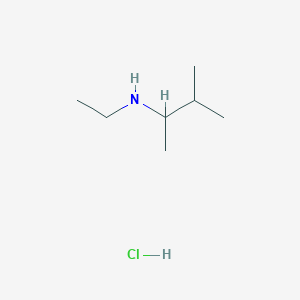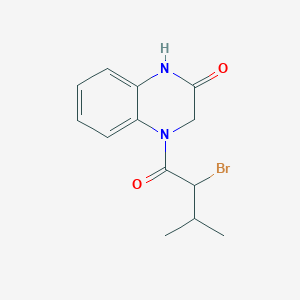
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
描述
4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the molecular formula C13H15BrN2O2 It belongs to the quinoxaline family, which are heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 3-methylbutanoyl chloride followed by its reaction with 1,2,3,4-tetrahydroquinoxalin-2-one under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted quinoxalines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is used to study enzyme inhibition and protein interactions. Its bromine atom makes it a useful probe for studying bromination reactions in biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural similarity to other bioactive compounds makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various chemical processes.
作用机制
The mechanism by which 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.
相似化合物的比较
Quinoxaline: A parent compound with similar structural features.
Bromoacetophenone: Another brominated compound with potential biological activity.
3-Methylbutanoyl chloride: A related acyl chloride used in the synthesis of various derivatives.
Uniqueness: 4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its specific bromine substitution and its incorporation into the quinoxaline ring system. This combination of features makes it particularly useful in certain chemical reactions and biological studies.
属性
IUPAC Name |
4-(2-bromo-3-methylbutanoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(2)12(14)13(18)16-7-11(17)15-9-5-3-4-6-10(9)16/h3-6,8,12H,7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLSQZRFIEOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC(=O)NC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)
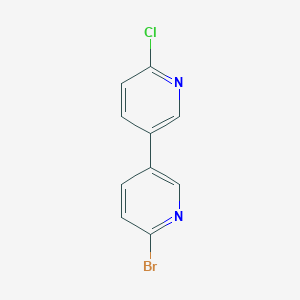

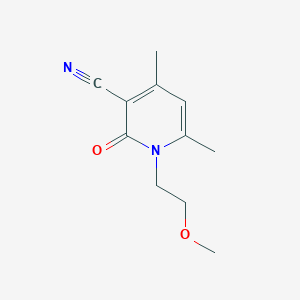
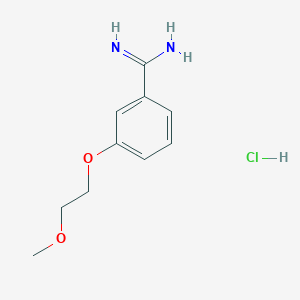
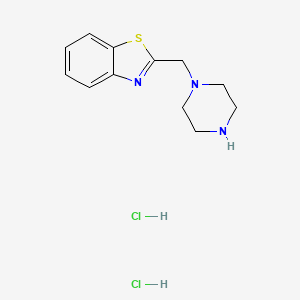
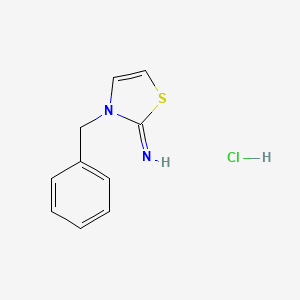
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)
